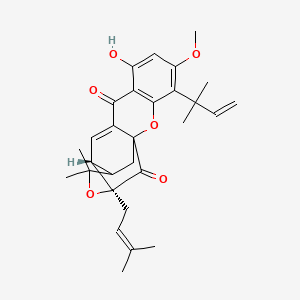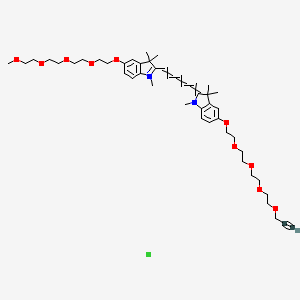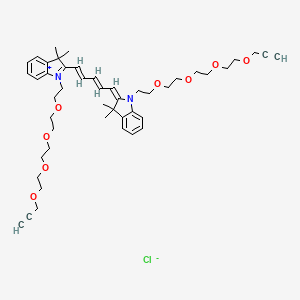
P217564
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P217564 is a second-generation active site-targeted covalent irreversible inhibitor of USP7.
Scientific Research Applications
1. Role in Radiation-Induced Cell Cycle Arrest
P217564, identified as p21, plays a crucial role in radiation-induced cell cycle arrest. The protein p21 is a dual inhibitor of cyclin-dependent kinases and proliferating-cell nuclear antigen (PCNA), both essential for cell cycle progression. It promotes p53-dependent cell cycle arrest or apoptosis and is involved in cell senescence and cell-cycle withdrawal upon terminal differentiation. Notably, p21 deficiency compromises the ability of mouse embryo fibroblasts to undergo G1 arrest following DNA damage, emphasizing its significance in cell cycle control following irradiation (Brugarolas et al., 1995).
2. Cancer Suppression and Therapy
p21 serves as a universal cell-cycle inhibitor, controlled by both p53 and p53-independent pathways. Its regulation and function in normal and cancer cells have led to novel therapeutic strategies in cancer research. The discovery of p21 has enhanced understanding in areas like stem cell phenotypes, cellular response to stress, and the physiology of differentiation. It continues to be a focal point in the development of cancer therapies (El-Deiry, 2016).
3. Inhibition of Nucleotide Excision Repair
p21 also impacts nucleotide excision repair, a crucial mechanism in cellular response to DNA damage. It has been shown to block nucleotide excision repair of DNA damaged by ultraviolet radiation or alkylating agents. This effect is particularly pronounced in the context of PCNA, a processivity factor for DNA polymerases, with which p21 interacts. The findings suggest that p21 interferes with PCNA in DNA replication and nucleotide excision repair (Pan et al., 1995).
4. Cell Survival and Chemoresistance
p21 is directly phosphorylated by AKT/PKB, a survival kinase often hyperactivated in late-stage tumors. This phosphorylation enhances p21 protein stability, promoting cell survival and chemoresistance. The stability of p21 in tumor cells is critical for understanding its role in oncogenesis and therapeutic resistance (Li et al., 2002).
5. Multiple Functions in Cell Cycle, Apoptosis, and Transcriptional Regulation
p21 is involved in various cellular processes beyond cell cycle inhibition. Its functions include transcriptional regulation and modulation of apoptosis, largely dependent on direct protein interactions and subcellular localization. Its role in DNA repair, particularly through interaction with PCNA, highlights its multifaceted role in cellular responses to DNA damage (Karimian et al., 2016).
properties
Product Name |
P217564 |
|---|---|
Molecular Formula |
C16H12Cl2N2O5S2 |
Molecular Weight |
447.3 |
IUPAC Name |
Methyl (E)-4-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carboxamido)but-2-enoate |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-25-13(21)6-3-7-19-15(22)12-8-10(20(23)24)16(27-12)26-11-5-2-4-9(17)14(11)18/h2-6,8H,7H2,1H3,(H,19,22)/b6-3+ |
InChI Key |
IXFIKHBITULBSK-ZZXKWVIFSA-N |
SMILES |
O=C(OC)/C=C/CNC(C1=CC([N+]([O-])=O)=C(SC2=CC=CC(Cl)=C2Cl)S1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
P-217564; P 217564; P217564 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







